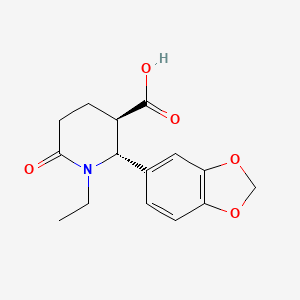

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Übersicht

Beschreibung

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as A192621, is a synthetic organic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- CAS Number : 1212264-14-6

A192621 is primarily known for its interaction with various biological targets, particularly in the central nervous system. It exhibits activity related to GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission. The compound's structure suggests it may function as a modulator of these receptors, potentially influencing anxiety and seizure disorders .

Pharmacological Profiles

The compound has been studied for its effects on several biological systems:

- GABAergic Activity : A192621 has shown GABA-related activity, indicating its potential role as a therapeutic agent for conditions characterized by GABA dysregulation, such as epilepsy and anxiety disorders .

- Neuroprotective Effects : Preliminary studies suggest that A192621 may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antidepressant Potential : Research indicates that compounds similar to A192621 may have antidepressant effects through modulation of serotonin and norepinephrine pathways .

In Vitro Studies

In vitro studies have demonstrated that A192621 binds effectively to GABA receptors, enhancing inhibitory neurotransmission. This effect is quantified through binding affinity assays and electrophysiological recordings that measure changes in neuronal excitability .

In Vivo Studies

Animal models treated with A192621 exhibited reduced seizure activity and improved behavioral outcomes in anxiety tests. These findings support the notion that the compound may serve as a candidate for further development in treating neurological disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of A192621:

- Case Study 1 : In a rodent model of epilepsy, administration of A192621 led to a significant decrease in seizure frequency compared to control groups. This suggests its potential as an anticonvulsant agent .

- Case Study 2 : A study involving chronic stress models showed that A192621 administration resulted in decreased anxiety-like behaviors and increased exploratory activity, indicating anxiolytic properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO5 |

| Molecular Weight | 291.3 g/mol |

| CAS Number | 1212264-14-6 |

| GABA Receptor Modulation | Yes |

| Neuroprotective Effects | Potentially Positive |

| Antidepressant Activity | Indicated |

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Research indicates that it may possess properties that could be beneficial in treating various conditions, such as:

- Neurological Disorders: Its piperidine structure suggests potential activity on neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

- Antidepressant Activity: Preliminary studies have hinted at its efficacy in modulating serotonin levels, indicating possible antidepressant properties.

Drug Design and Development

The unique structural features of (2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid make it an interesting scaffold for drug design. The benzodioxole moiety is often associated with various biological activities, allowing for modifications that could enhance efficacy and reduce side effects.

Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Esterification and Amide Formation: These reactions can be utilized to create derivatives with enhanced biological activity.

Chiral Synthesis

The chiral centers present in the compound make it valuable in asymmetric synthesis. It can be used to produce other chiral compounds that are essential in pharmaceuticals.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of similar piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting a pathway for optimizing this compound for therapeutic use .

Study 2: Synthesis and Characterization

Another research effort focused on synthesizing this compound from readily available precursors. The study detailed the reaction conditions and purification methods used to obtain high yields and purity levels, demonstrating its feasibility for large-scale production .

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) at position 3 enables classic acid-catalyzed transformations:

Industrial-scale reactions often employ continuous flow systems to optimize yield and purity during esterification or amidation.

Piperidine Ring Reactivity

The 6-oxopiperidine ring undergoes characteristic lactam and ketone reactions:

Ring-Opening Reactions

-

Nucleophilic Attack : The carbonyl at position 6 is susceptible to nucleophilic addition. For example:

Ring Functionalization

-

N-Alkylation : The tertiary amine (N-ethyl group) can undergo alkylation under basic conditions to form quaternary ammonium salts.

-

Oxidation : The 6-oxo group may participate in Baeyer-Villiger oxidation to form lactones, though this is less common due to steric hindrance.

1,3-Benzodioxol Substituent Reactivity

The benzodioxol group exhibits electrophilic aromatic substitution (EAS) behavior:

| Reaction | Electrophile | Position | Catalyst |

|---|---|---|---|

| Nitration | NO<sub>2</sub><sup>+</sup> | Para to O | H<sub>2</sub>SO<sub>4</sub> |

| Halogenation | X<sub>2</sub> (X=Cl, Br) | Meta to O | FeX<sub>3</sub> |

The electron-rich aromatic system also undergoes hydrogenolysis under H<sub>2</sub>/Pd-C to cleave the dioxolane ring, yielding a diol intermediate .

Stereochemical Considerations

The (2R,3R) configuration influences reaction outcomes:

-

Diastereoselective Reductions : Chiral catalysts (e.g., CBS reduction) preferentially reduce the 6-oxo group while retaining stereochemistry .

-

Enzymatic Resolution : Lipases selectively modify the carboxylic acid group in racemic mixtures, enabling enantiopure synthesis.

Industrial-Scale Modifications

Optimized synthetic protocols reported in patent literature include:

-

High-Pressure Hydrogenation : Enhances yield in ketone reductions (e.g., 6-oxo → 6-hydroxy) .

-

Continuous Flow Systems : Improve efficiency in multi-step syntheses involving esterification and ring functionalization.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing ROMK inhibitors and prodrugs . Further studies are required to explore its catalytic asymmetric reactions and biological target interactions.

Eigenschaften

IUPAC Name |

(2R,3R)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZVIGNUVANQSH-YGRLFVJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138179 | |

| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071536-14-5 | |

| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071536-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxo-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.